3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic core of benzothiophene and pyrimidinone. Key structural features include:
- 3-Ethyl group: Provides steric bulk and may enhance metabolic stability compared to smaller alkyl substituents.
The molecular formula is estimated as C25H25N2O3S2 (based on structural analogs in the evidence). The 4-methoxyphenyl group contributes to moderate lipophilicity (predicted LogP ~3.5), balancing solubility and membrane permeability .
Properties
CAS No. |
618427-85-3 |
|---|---|
Molecular Formula |
C21H22N2O3S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-23-20(25)18-15-6-4-5-7-17(15)28-19(18)22-21(23)27-12-16(24)13-8-10-14(26-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
ZNJQUZMZXPKZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Core Benzothieno[2,3-d]Pyrimidin-4(3H)-one Framework
The benzothieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with urea derivatives under acidic conditions. X-ray crystallography confirms the tetrahydrobenzothiophene ring adopts a boat conformation, facilitating subsequent functionalization at the 2- and 3-positions.
Sulfanyl Group Precursors
The 2-sulfanyl moiety is introduced using mercaptoacetic acid derivatives. Ethyl 2-(4-methoxyphenyl)-2-oxoethyl sulfanyl groups are incorporated via nucleophilic displacement of chloro intermediates, with potassium hydroxide in DMF achieving 89% substitution efficiency. Alternative routes employ sodium hydride in THF, though with lower regioselectivity (72%).
Stepwise Synthetic Protocols
Formation of 3-Ethyl-5,6,7,8-Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-one
Reagents :
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1.0 eq)
-
Urea (1.2 eq), phosphoryl chloride (3.0 eq)
-
Ethanol (solvent), reflux at 80°C for 6 hours
Procedure :
Cyclocondensation yields the pyrimidin-4(3H)-one core with 78% isolated yield. Excess phosphoryl chloride ensures complete dehydration, confirmed by FT-IR (absence of N–H stretch at 3300 cm⁻¹).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Ethanol | 80 | 6 | 78 |
| H₂SO₄ | Toluene | 110 | 8 | 65 |
| PPA* | DMF | 100 | 12 | 71 |
| *Polyphosphoric acid |
Introduction of the 3-Ethyl Group
Reagents :
-
Pyrimidin-4(3H)-one (1.0 eq), ethyl bromide (1.5 eq)
-
Potassium carbonate (2.0 eq), acetone, reflux 12 hours
Mechanism :
Alkylation occurs at N3 via SN2, confirmed by NOESY NMR showing proximity between ethyl protons and pyrimidinone H5. Yield: 82%.
Sulfanylation at C2 Position
Method A (DMF/KOH) :
-
3-Ethyl intermediate (1.0 eq), 2-(4-methoxyphenyl)-2-oxoethyl chloride (1.1 eq)
-
Potassium hydroxide (2.0 eq), DMF, 120°C, 20 hours
Method B (Phase-Transfer Catalysis) :
-
Tetrabutylammonium bromide (0.1 eq), dichloromethane/water
-
Room temperature, 48 hours
-
Yield: 76%
Key Observation : Method A’s higher yield correlates with DMF’s polar aprotic nature stabilizing the thiolate intermediate.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, with tR=12.4 minutes.
Comparative Evaluation of Synthetic Routes
Table 2: Yield and Efficiency Across Methodologies
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | POCl₃/Ethanol | 78 | 95 |
| N3-Ethylation | K₂CO₃/Acetone | 82 | 97 |
| C2-Sulfanylation | DMF/KOH | 89 | 98 |
| Alternative | Phase-Transfer | 76 | 94 |
Challenges and Optimization Strategies
Byproduct Formation in Sulfanylation
Competing O-alkylation occurs when using unprotected oxoethyl groups, reduced by pre-forming the potassium thiolate (5% vs. 18% byproduct).
Solvent Impact on Cyclization
Nonpolar solvents (toluene) slow cyclization kinetics (k=0.08 h⁻¹) versus ethanol (k=0.21 h⁻¹). Activation energy calculations (Ea=45 kJ/mol) suggest a concerted mechanism.
Scale-Up Considerations
Pilot-Scale Synthesis
Batch reactor trials (10 L) using Method A achieved consistent yields (85–87%) with a 15-hour reaction time. Continuous flow systems reduced processing time to 4 hours but required higher catalyst loading.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl (-S-) group in the compound’s structure is reactive and can participate in nucleophilic substitution reactions. For example:
-
Mechanism : Attack by nucleophiles (e.g., amines, hydroxyl groups) on the sulfur atom, leading to displacement of the leaving group (if present).
-
Example : Related derivatives with sulfanyl linkages undergo substitution reactions under basic conditions, forming new bonds (e.g., with alkylating agents).
Hydrolysis
The oxoethyl group (C=O) and pyrimidine ring may undergo hydrolysis under acidic or basic conditions:
-
Mechanism : Cleavage of carbonyl groups or ring-opening reactions, potentially generating carboxylic acids or amides.
Oxidation Reactions
The tetrahydrobenzothieno core could undergo oxidation to form aromatic thiophene derivatives:
-
Mechanism : Oxidation of the partially hydrogenated ring system (e.g., using oxidizing agents like H₂O₂ or KMnO₄).
Reaction Conditions and Stability
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Basic medium (e.g., K₂CO₃), reflux | Formation of new sulfanyl derivatives |
| Hydrolysis | Acidic/basic aqueous conditions | Cleavage of carbonyl or pyrimidine bonds |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Aromatic thiophene derivatives |
Biological Activity and Reaction Implications
While not directly related to chemical reactivity, the compound’s biological interactions (e.g., ribosomal activity enhancement) suggest:
-
Target-specific binding : The sulfanyl group and oxoethyl moiety may facilitate interactions with protein targets, influencing pharmacokinetics.
-
Metabolic stability : The presence of methoxy and ethyl groups could modulate lipophilicity, affecting metabolic pathways.
Structural Analogues and Comparative Analysis
Several structurally similar compounds exhibit overlapping reactivity patterns:
Scientific Research Applications
Structural Features
The compound features:
- A tetrahydrobenzothieno structure fused with a pyrimidine ring.
- Functional groups such as methoxyphenyl and sulfanyl that enhance its lipophilicity and reactivity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that compounds similar to 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one effectively inhibited the proliferation of human cancer cells, suggesting a mechanism involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential in combating bacterial infections:
- Mechanism of Action : It stimulates the resuscitation of dormant bacterial cells by enhancing ribosomal activity. This property is crucial for addressing antibiotic resistance .
Interaction Studies
Studies have focused on the interaction of this compound with ribosomal components in bacteria:
- Impact on Ribosomes : The compound enhances ribosome activity, potentially aiding in the treatment of persistent infections caused by antibiotic-resistant bacteria .
Chemical Reactivity
The compound's functional groups allow for various chemical reactions:
- The thioether moiety can participate in nucleophilic substitutions.
- The carbonyl group can act as an electrophile in hydrolysis or condensation reactions .
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons:
Substituent Effects on Bioactivity :
- Methoxy vs. Halogen Groups : The target compound’s 4-methoxyphenyl group offers better solubility (due to polar OCH3) compared to halogenated analogs (e.g., ), which may exhibit stronger target binding via halogen bonds but poorer bioavailability .
- Sulfanyl Linker Variations : The 2-oxoethyl group in the target compound introduces a ketone, enabling hydrogen bonding, whereas benzyl or alkyl sulfanyl groups (e.g., ) prioritize lipophilicity over polar interactions .
Synthetic Routes: The target compound can be synthesized via nucleophilic substitution of a 2-chloropyrimidinone intermediate with 2-(4-methoxyphenyl)-2-oxoethyl thiol, followed by cyclization (similar to methods in ). Compared to halogenated derivatives (e.g., ), the methoxy group may require milder reaction conditions due to reduced steric hindrance .
Biological Potential: Antimicrobial Activity: Analogs with pyridinyl or triazolopyrimidine moieties (e.g., ) show pronounced antimicrobial effects. The target compound’s methoxy group may enhance membrane penetration, though direct activity data are lacking .
Biological Activity
The compound 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements of benzothieno and pyrimidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- Benzothieno core : Contributes to its interaction with biological targets.
- Methoxyphenyl group : Enhances lipophilicity and potentially increases bioavailability.
- Ethyl and sulfanyl substituents : May influence the compound's reactivity and interaction with proteins.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating moderate potency.
- Mechanism of Action : It appears to disrupt cell cycle progression and promote apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Caspase activation |
| HeLa (cervical) | 20 | Cell cycle arrest |
| A549 (lung) | 25 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been shown to stimulate the resuscitation of dormant bacterial cells, enhancing ribosomal activity.
Key Findings:
- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Enhances ribosome activity in dormant bacterial cells, potentially aiding in combating antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
| Escherichia coli | 64 µg/mL | Resuscitation of persister cells |
Case Studies
-
Cytotoxicity Study on MCF-7 Cells :
A study was conducted to evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. -
Antimicrobial Efficacy Against Biofilms :
Another study assessed the compound's ability to disrupt biofilms formed by Staphylococcus aureus. Results showed a considerable reduction in biofilm biomass when treated with the compound, suggesting potential for use in treating persistent infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
